molecular formula C14H17N3OS B2792146 N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207010-70-5

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2792146
CAS RN: 1207010-70-5
M. Wt: 275.37
InChI Key: DYQFWYXRPIRGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Imidazole rings are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, a sulfur atom linking the imidazole ring to an acetamide group, and methyl groups attached to the nitrogen atom of the imidazole ring and the nitrogen atom of the acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the sulfur atom, and the acetamide group. The imidazole ring, for example, is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and acetamide group could impact its solubility .

Mechanism of Action

The mechanism of action of N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell proliferation, induce apoptosis, and reduce inflammation. This compound has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques.

Advantages and Limitations for Lab Experiments

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively non-toxic, making it safe to use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. One of the significant areas of research is the development of this compound-based drugs for cancer treatment. Further studies are needed to understand the mechanism of action of this compound and its potential applications in cancer therapy.
Another area of research is the use of this compound in neurodegenerative diseases. Future studies are needed to investigate the neuroprotective effects of this compound and its potential applications in the treatment of Alzheimer's and Parkinson's disease.
Further studies are also needed to understand the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound that has shown potential applications in various fields of scientific research. This compound has been extensively studied for its potential applications in cancer treatment, neurodegenerative diseases, and inflammation. Further studies are needed to understand the mechanism of action of this compound and its potential applications in various fields of scientific research.

Synthesis Methods

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be synthesized through a multi-step reaction process. The synthesis of this compound involves the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with N-methyl-2-bromoacetamide in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid.

Scientific Research Applications

N-methyl-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is the use of this compound in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Another area of research is the use of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
This compound has also been studied for its anti-inflammatory properties. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-methyl-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-4-6-11(7-5-10)12-8-16-14(17(12)3)19-9-13(18)15-2/h4-8H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQFWYXRPIRGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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